7-Octenyltrichlorosilane is a bifunctional organosilane characterized by a highly reactive trichlorosilyl headgroup and an 8-carbon aliphatic chain terminating in a vinyl double bond. In industrial and advanced laboratory procurement, it is primarily selected as a structural precursor for self-assembled monolayers (SAMs) and surface-initiated polymerizations. The trichlorosilane moiety ensures rapid, room-temperature covalent anchoring to hydroxylated surfaces—such as silicon, glass, and metal oxides—while the terminal alkene provides a required chemical handle for downstream functionalization. Buyers prioritize this specific chain length and termination when a process demands subsequent cross-metathesis, hydroboration, or the direct attachment of transition metal catalysts for "grafting-from" polymer brush synthesis, operations that are impossible with standard saturated alkylsilanes. [1]
Substituting 7-Octenyltrichlorosilane with the industry-standard octadecyltrichlorosilane (OTS) or shorter saturated analogs (like octyltrichlorosilane) results in a complete loss of post-functionalization capability, as these alternatives lack the terminal double bond required for metathesis or hydroboration. Furthermore, during microcontact printing workflows, OTS suffers from poor poly(dimethylsiloxane) (PDMS) stamp permeation and competing hydrolysis, leading to severe polysiloxane aggregate defects that compromise film uniformity. Conversely, attempting to substitute with an alkoxysilane analog (such as 7-octenyltrimethoxysilane) introduces significant process delays; alkoxysilanes hydrolyze orders of magnitude more slowly, requiring elevated temperatures or catalysts that can degrade sensitive substrate architectures and reduce the ultimate packing density of the monolayer. [1]
When deposited via poly(dimethylsiloxane) (PDMS) stamp microcontact printing at room temperature, 7-Octenyltrichlorosilane achieves full monolayer coverage in 120–180 seconds with a limiting thickness of ~9.4 Å. In direct contrast, the industry-standard octadecyltrichlorosilane (OTS) suffers from poor stamp permeation and competing hydrolysis, resulting in films heavily contaminated with strongly adherent polysiloxane islands. [1]
| Evidence Dimension | Printed SAM Morphology and Defect Rate |
| Target Compound Data | Uniform, high-coverage monolayer (limiting thickness ~9.4 Å) without polymeric aggregates. |
| Comparator Or Baseline | Octadecyltrichlorosilane (OTS) |
| Quantified Difference | OTS yields a mixed morphology heavily contaminated with ~20 nm polysiloxane particles, whereas 7-Octenyltrichlorosilane yields defect-free films. |
| Conditions | 10-50 mM ink in toluene, PDMS microcontact printing on Si(100), 120-180 s contact time at 25 °C. |
Eliminates polymer aggregate defects during rapid roll-to-roll or stamp printing processes, ensuring reproducible yields in microelectronics manufacturing.
The terminal vinyl group of 7-Octenyltrichlorosilane acts as an efficient alkylidene ligand for anchoring Ruthenium catalysts (e.g., Grubbs Generation II). Vapor-phase or solution deposition of this silane allows for optimal catalyst surface density, enabling the growth of dense polymer brushes up to 120 nm thick. Saturated analogs like octyltrichlorosilane cannot bind the catalyst, completely failing to initiate Surface-Initiated Ring-Opening Metathesis Polymerization (SI-ROMP). [1]
| Evidence Dimension | Polymer Brush Thickness via SI-ROMP |
| Target Compound Data | Enables growth of dense polymer brushes up to 120 nm thick. |
| Comparator Or Baseline | Saturated alkylsilanes (e.g., octyltrichlorosilane) |
| Quantified Difference | 100% loss of SI-ROMP initiation capability in saturated comparators due to the lack of a terminal olefin. |
| Conditions | Grubbs Gen II catalyst attachment followed by SI-ROMP of norbornyl-substituted monomers. |
This compound is strictly required for procurement when designing 'grafting-from' polymer architectures that rely on metathesis chemistry.
7-Octenyltrichlorosilane SAMs (initial thickness 2.4 nm, water contact angle 91°) undergo highly efficient hydroboration/oxidation to yield a completely homogeneous hydroxyl-terminated surface. This conversion is quantitatively confirmed by a 28° reduction in water contact angle. The resulting hydroxyl layer successfully reinitiates surface-initiated ring-opening polymerization (SI-ROP) to form dense polycaprolactone (PCL) brushes up to 40 nm thick, a dual-step functionalization impossible with unreactive methyl-terminated silanes. [1]
| Evidence Dimension | Water Contact Angle Reduction (Alkene to Hydroxyl) |
| Target Compound Data | 91° (alkene) reduced to 63° (hydroxyl), enabling 40 nm PCL brush growth. |
| Comparator Or Baseline | Unmodified or methyl-terminated SAMs |
| Quantified Difference | 28° shift confirming quantitative hydroxyl formation vs. 0° shift/no reaction for saturated baselines. |
| Conditions | 10 mM silane in toluene, followed by borane/THF hydroboration and TBD-catalyzed SI-ROP. |
Provides a reliable, quantifiable intermediate for manufacturers building degradable polymer interfaces or biosensor coatings.
Substrates functionalized with 7-Octenyltrichlorosilane exhibit strong hydrophobicity, which is critical for confining liquid polymer inks during nanopipette printing. Compared to highly hydrophilic O2-plasma activated glass, the 7-Octenyltrichlorosilane-coated surface prevents ink spreading, resulting in highly confined printed features with heights exceeding 200 nm, whereas the hydrophilic baseline causes spreading that collapses feature heights to approximately 40 nm. [1]
| Evidence Dimension | Printed Feature Height (Ink Confinement) |
| Target Compound Data | >200 nm feature height (confined). |
| Comparator Or Baseline | O2-plasma activated glass (hydrophilic) |
| Quantified Difference | >5x increase in vertical feature height due to hydrophobic confinement. |
| Conditions | Nanopipette printing of methacrylate ester adhesive inks, 300 nm aperture, 10-20 nN applied force. |
Essential for nanomanufacturing where precise control over the aspect ratio and spatial resolution of printed biomaterials is required.
Utilizing its superior PDMS stamp permeation and resistance to polysiloxane aggregation compared to OTS, 7-Octenyltrichlorosilane is procured for large-scale flexible electronics and sensor fabrication where defect-free monolayer transfer is critical. [1]
Procured as the critical anchor layer for Ruthenium catalysts in the production of stimuli-responsive, photochromic, or block-copolymer coatings on silicon or glass substrates, leveraging its terminal vinyl group. [2]
Acts as a precursor for hydroxyl-terminated surfaces via hydroboration, subsequently used to grow polycaprolactone (PCL) or polylactide (PLA) brushes for medical implants or tissue engineering scaffolds. [3]
Provides a highly hydrophobic, chemically stable boundary layer that prevents ink spreading, enabling the 3D printing of high-aspect-ratio polymeric nanostructures and adhesives. [4]
Corrosive